



# Technical Support Center: Reducing Autofluorescence in Micro-Clear Treated Tissues

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Compound of Interest		
Compound Name:	Micro-Clear	
Cat. No.:	B1176558	Get Quote

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize autofluorescence in your **Micro-Clear** treated tissue samples, ensuring high-quality imaging and data analysis.

## Frequently Asked Questions (FAQs)

Q1: What is causing the high autofluorescence in my Micro-Clear treated tissue?

Autofluorescence in cleared tissues can originate from several sources, broadly categorized as endogenous or exogenous.[1][2][3]

- Endogenous Autofluorescence: This is inherent to the tissue itself and can be caused by:
  - Structural Proteins: Collagen and elastin are major contributors, often fluorescing in the green and red spectra.[4][5]
  - Metabolic Molecules: NADH and flavins have natural fluorescence.[1][5]
  - Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate with age,
     fluorescing across a broad spectrum.[2][5]
  - Red Blood Cells: Heme groups within red blood cells are a significant source of autofluorescence.[1][5][6]



- Exogenous Autofluorescence: This is introduced during the experimental workflow:
  - Fixation: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can react
    with amines in the tissue to create fluorescent products.[1] Glutaraldehyde is known to
    cause more intense autofluorescence than PFA.[1]
  - Heat and Dehydration: Elevated temperatures during fixation, dehydration, and clearing can increase autofluorescence.[6][7][8]
  - Clearing Agents: While tissue clearing aims to reduce light scattering, the process itself
    does not inherently remove autofluorescence.[1] The chemical components of some
    clearing agents may also contribute to background fluorescence.

Q2: How can I proactively prevent autofluorescence before starting the Micro-Clear protocol?

Preventing autofluorescence starts with careful sample preparation.

 Perfusion: If your experimental design allows, perfuse the animal with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of heme-related autofluorescence.[3][5][6][9]

#### Fixation:

- Use the minimum required fixation time, as prolonged fixation with aldehydes can increase autofluorescence.
- Consider using a non-crosslinking fixative, such as ice-cold methanol or ethanol, if compatible with your antibodies and the Micro-Clear protocol.[9]
- Temperature Control: Perform fixation, dehydration, and clearing steps at room temperature or 4°C to minimize heat-induced autofluorescence.[3][6][7]

Q3: What are the most common methods to quench autofluorescence after tissue clearing?

Several methods can be employed to reduce autofluorescence in cleared tissues. The compatibility of these methods with **Micro-Clear** should be empirically tested. The main approaches are chemical quenching and photobleaching.



- Chemical Quenching: This involves treating the tissue with a solution that reduces or masks the fluorescent molecules. Common quenching agents include:
  - Sudan Black B (SBB): A lipophilic dye effective at quenching lipofuscin-related autofluorescence.[2][10] However, it can introduce its own background in the far-red spectrum.[2]
  - Sodium Borohydride (NaBH4): Reduces aldehyde-induced autofluorescence by converting
     Schiff bases to non-fluorescent amines.[2][11] Its effectiveness can be variable.[5]
  - Copper Sulfate (CuSO4): Effective in reducing lipofuscin autofluorescence.[12][13]
  - Commercial Kits: Reagents like TrueVIEW<sup>™</sup> and TrueBlack® are designed to quench autofluorescence from various sources. TrueVIEW<sup>™</sup> targets non-lipofuscin sources like collagen and red blood cells,[4][14][15][16] while TrueBlack® is particularly effective against lipofuscin.[2][17][18]
- Photobleaching: This method involves exposing the tissue to high-intensity light to
  permanently destroy the fluorescent molecules causing the background signal.[19] This
  should be done before introducing your fluorescent labels.

## **Troubleshooting Guide**

Issue: High background fluorescence in the green and red channels.



Potential Cause	Recommended Solution	
Endogenous Autofluorescence (Collagen, Elastin)	Treat tissue with a commercial quencher like  TrueVIEW™, which is designed to reduce autofluorescence from structural proteins.[14]  [15]	
Lipofuscin Granules	Treat with Sudan Black B, TrueBlack®, or Copper Sulfate. Be mindful that SBB can increase far-red background.[2][17][18]	
Residual Red Blood Cells	If perfusion was not possible, consider treatment with a commercial quencher that targets heme, or a bleaching step with hydrogen peroxide prior to labeling.[3][6]	
Aldehyde Fixation	Treat with Sodium Borohydride to reduce aldehyde-induced fluorescence.[11]	

Issue: Autofluorescence across all channels, including far-red.

Potential Cause	Recommended Solution	
Broad Spectrum Autofluorescence (e.g., Lipofuscin)	TrueBlack® is highly effective against lipofuscin across multiple channels with minimal introduction of its own fluorescence.[2][17][18]	
Sudan Black B Induced Background	If using SBB, be aware that it can introduce a far-red signal.[2] If imaging in the far-red is critical, consider an alternative quencher.	
High Density of Autofluorescent Structures	A combination of quenching methods may be necessary. For example, a Sodium Borohydride treatment followed by a lipofuscin quencher.  Compatibility and order of treatments should be optimized.	

# **Quantitative Data Summary**



The following table summarizes the reported effectiveness of various autofluorescence quenching methods. The exact reduction can vary depending on tissue type, fixation, and the clearing protocol used.

Quenching Method	Target Autofluorescence	Reported Efficacy	Potential Drawbacks
Sudan Black B (SBB)	Lipofuscin, general background	Up to 95% reduction in some channels	Can introduce background in the far- red spectrum.[2] May quench specific signal.[20]
Sodium Borohydride (NaBH4)	Aldehyde-induced	Variable, can be effective for glutaraldehyde-induced fluorescence	Mixed results reported.[5] Can increase red blood cell autofluorescence in formaldehyde-fixed tissue.[2]
Copper Sulfate (CuSO4)	Lipofuscin	Significant reduction of lipofuscin autofluorescence	May slightly reduce the intensity of specific fluorescent labels.[12]
TrueVIEW™	Collagen, elastin, red blood cells, aldehyde- fixation	Significant signal-to- noise enhancement	Not effective against lipofuscin.[14]
TrueBlack®	Lipofuscin, other sources (collagen, red blood cells)	Highly effective for lipofuscin with less background than SBB. [2][17][18]	Less effective on non- lipofuscin sources compared to lipofuscin.[17][18]
Photobleaching	General endogenous fluorophores	Effective at reducing background before staining	Will also bleach fluorescent protein signals (e.g., GFP). [19] Can be time-consuming.



## **Experimental Protocols**

Note: Before applying any quenching protocol to your valuable **Micro-Clear** treated samples, it is highly recommended to test the protocol on a small piece of tissue to ensure compatibility and effectiveness.

#### Protocol 1: Sudan Black B (SBB) Staining

This protocol is adapted for use on tissue sections to reduce lipofuscin autofluorescence.

- Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes and filter the solution before use.
- Application: After your immunofluorescence staining and final washes, incubate the tissue sections in the SBB solution for 5-10 minutes at room temperature.
- Washing: Gently wash the sections with 70% ethanol to remove excess SBB, followed by several washes with PBS.
- Mounting: Mount the tissue in an aqueous mounting medium.

## Protocol 2: Sodium Borohydride (NaBH4) Treatment

This protocol is designed to reduce aldehyde-induced autofluorescence.

- Preparation: Freshly prepare a 1 mg/mL solution of Sodium Borohydride in ice-cold PBS.
   The solution should fizz.
- Application: Incubate the tissue sections in the NaBH4 solution for 10 minutes at room temperature. Repeat this step two more times with a fresh solution for a total of three incubations.
- Washing: Thoroughly wash the tissue sections with PBS (at least 3 changes of 5 minutes each) to remove all traces of NaBH4.
- Proceed: Continue with your standard immunofluorescence blocking and staining protocol.

## Protocol 3: Copper Sulfate (CuSO4) Quenching

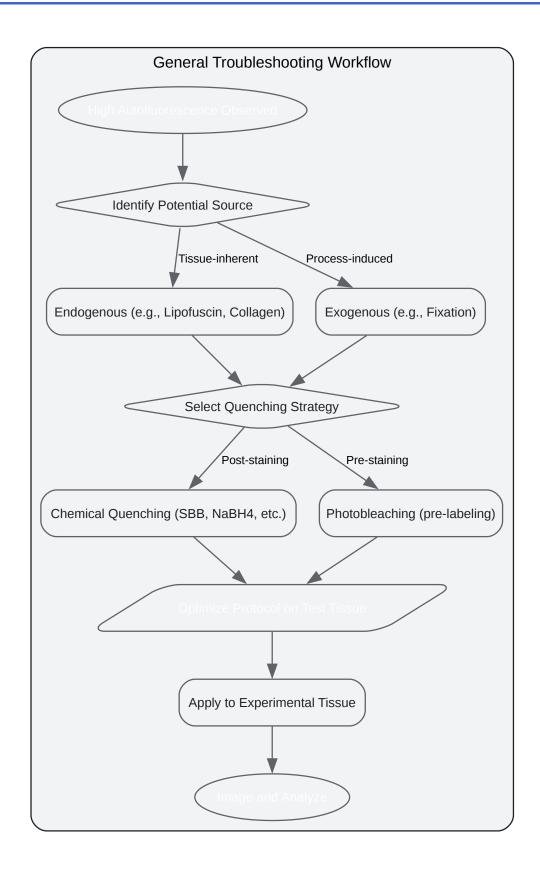


This protocol is effective for reducing lipofuscin autofluorescence.

- Preparation: Prepare a 10 mM solution of CuSO4 in 50 mM ammonium acetate buffer (pH 5.0).
- Application: After immunofluorescence staining and washes, incubate the tissue sections in the CuSO4 solution for 10-90 minutes at room temperature.[12]
- Washing: Briefly rinse the sections in distilled water, followed by several washes in PBS.
- Mounting: Mount the tissue in an appropriate mounting medium.

#### **Visualized Workflows**

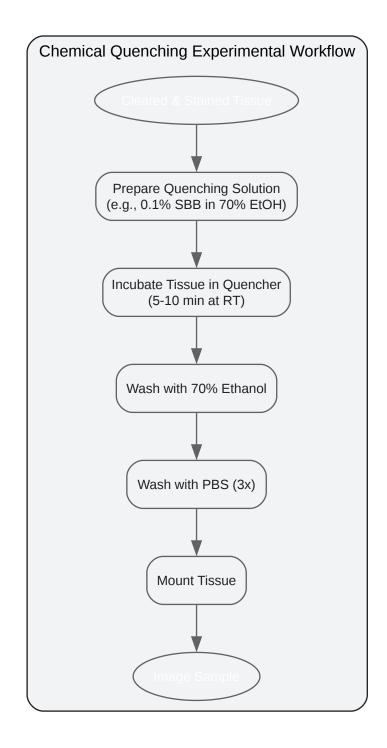




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Caption: A logical workflow for troubleshooting autofluorescence issues.





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Caption: A typical experimental workflow for post-staining chemical quenching.



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